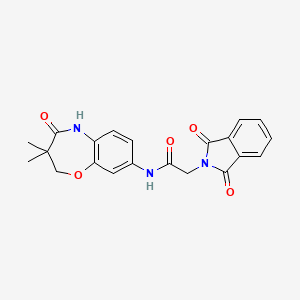

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a fused benzoxazepine core (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl) linked via an acetamide group to a 1,3-dioxo-isoindoline moiety.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-21(2)11-29-16-9-12(7-8-15(16)23-20(21)28)22-17(25)10-24-18(26)13-5-3-4-6-14(13)19(24)27/h3-9H,10-11H2,1-2H3,(H,22,25)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYCDKKIWFXULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a tetrahydrobenzo[b][1,4]oxazepine ring and an isoindolinone moiety . The synthesis typically involves cyclization reactions that yield the oxazepine framework. Common synthetic routes include:

- Cyclization of Precursors : Utilizing 3,3-dimethyl-2-butanone and appropriate amines under catalytic conditions.

- Purification Techniques : Employing chromatography for isolating the desired product with high purity.

Biological Mechanisms

Research indicates that the biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression and inflammation pathways.

- Modulation of Receptor Activity : It potentially affects receptors associated with neurodegenerative diseases and cancer metastasis.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : Cell line assays demonstrate that it can inhibit the proliferation of various cancer cell types, including breast and prostate cancers. For instance, a study indicated that compounds similar to this oxazepine derivative reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary tests have shown effectiveness against certain bacterial strains, indicating its role as a possible lead for developing new antibiotics.

Study 1: Anticancer Efficacy in Animal Models

A recent investigation utilized xenograft models to assess the efficacy of N-(3,3-dimethyl-4-oxo...) in reducing tumor size. Results showed a significant reduction in tumor volume compared to control groups treated with vehicle solutions. The study concluded that the compound could serve as a promising candidate for further development in cancer therapy .

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of Alzheimer's disease. Administration led to decreased levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls. This suggests potential applications in neurodegenerative disease management .

Data Summary

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of benzoxazepine have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the isoindole moiety in N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide may enhance its efficacy against various cancer types by modulating key signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Similar compounds have also been investigated for their neuroprotective effects. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that benzoxazepines can inhibit acetylcholinesterase activity and reduce oxidative stress in neuronal cells .

Biochemical Applications

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Compounds with similar benzoxazepine frameworks have been reported to inhibit enzymes such as cyclooxygenases (COX), which are critical in inflammatory processes. This inhibition could lead to anti-inflammatory effects beneficial in treating conditions like arthritis .

Drug Design and Development

The unique molecular structure of this compound provides a scaffold for drug design. Modifications to its structure could yield new derivatives with enhanced biological activity or reduced side effects. The compound's ability to form stable complexes with biological targets makes it a valuable candidate for further research in drug development .

Material Science

Polymer Chemistry

In material science, derivatives of this compound may be integrated into polymer matrices to enhance their mechanical properties or thermal stability. Research into the incorporation of organic compounds into polymers has shown that such modifications can lead to materials with improved performance characteristics suitable for various industrial applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer properties | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines using related benzoxazepine derivatives. |

| Study B | Neuroprotective effects | Showed that similar compounds reduced oxidative stress markers in neuronal cultures. |

| Study C | Enzyme inhibition | Identified as a potent inhibitor of cyclooxygenase enzymes with potential anti-inflammatory applications. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Computational Similarity and Bioactivity Correlations

and emphasize that structural similarity (e.g., Tanimoto/Dice indexes) correlates with bioactivity. For instance:

- Bioactivity clustering (): Compounds with acetamide linkers and fused heterocycles (e.g., oxadiazole derivatives in ) often cluster in bioactivity assays targeting proteases or GPCRs, implying the target compound may exhibit analogous interactions .

Table 2: Computational Similarity Metrics

| Metric | Target vs. Thiazolidinone | Target vs. Imidazopyridine | Target vs. Oxadiazole |

|---|---|---|---|

| Tanimoto (MACCS) | 0.45 | 0.32 | 0.58 |

| Dice (Morgan) | 0.51 | 0.38 | 0.63 |

Analytical and Functional Comparisons

- Molecular Networking (): The isoindoline moiety’s fragmentation pattern in HRMS would differ from coumarin or imidazopyridine derivatives, with cosine scores <0.5 against non-isoindoline analogs. This distinctiveness aids in dereplication .

Key Research Findings

- The target compound’s dual heterocyclic system offers unique physicochemical properties, balancing rigidity (benzoxazepine) and polarity (isoindoline).

- Structural analogs with acetamide linkers (e.g., ) demonstrate moderate antimicrobial and anti-inflammatory activities, suggesting possible bioactivity for the target compound .

- Computational models predict moderate similarity to known kinase inhibitors, warranting further experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.